REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8](Cl)[N:7]=[CH:6][N:5]=1)([OH:3])=[O:2].[CH3:11][NH:12][CH3:13]>>[C:1]([C:4]1[CH:9]=[C:8]([N:12]([CH3:13])[CH3:11])[N:7]=[CH:6][N:5]=1)([OH:3])=[O:2]
|
Name
|
|
Quantity
|
93.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
2000 mL
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Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in water (300 cc)
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Type
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ADDITION
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Details
|
by the addition of sodium bicarbonate powder to a pH of 8 to 9
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Type
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EXTRACTION
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Details
|
The solution is then extracted with diisopropyl ether (1000 cc)
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Type
|
FILTRATION
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Details
|
The precipitate is filtered off
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Type
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WASH
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Details
|
washed with ice-water (30 cc)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC=NC(=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |